2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid is a synthetic amino acid derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl)-protected α-amino group, a propanoic acid backbone, and a thioether side chain substituted with a 4-methoxyphenyl group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block, where the Fmoc group serves as a temporary protecting group for the amino functionality, enabling sequential peptide elongation .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZGYHFOLFRYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid typically involves multiple steps, starting from commercially available starting materials. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like piperidine for Fmoc deprotection, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenylmethylsulfanyl group can yield sulfoxides or sulfones, while deprotection of the Fmoc group yields the free amine .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its ability to interact with biological systems can be explored through:
- Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of propanoic acids have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the methoxyphenyl group may enhance its interaction with microbial targets.
- Cancer Research: The fluorenylmethoxycarbonyl group is often utilized in drug delivery systems due to its stability and ability to protect amino acids during peptide synthesis. This compound can potentially serve as a prodrug or a building block for synthesizing more complex anticancer agents .
Peptide Synthesis
The compound acts as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions. This application is critical for developing peptides with specific biological activities.
Material Science
Research into polymers and materials incorporating this compound is ongoing. Its unique chemical structure can contribute to:
- Polymer Chemistry: The incorporation of such compounds into polymer matrices may enhance their mechanical properties or introduce new functionalities, such as increased thermal stability or improved solubility.
Case Study 1: Antimicrobial Screening
In a study examining the antimicrobial properties of synthesized compounds similar to 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid, several derivatives demonstrated significant inhibition against Candida albicans and Pseudomonas aeruginosa. Compounds with electron-donating groups showed enhanced activity, suggesting that structural modifications could optimize efficacy .
Case Study 2: Drug Development
A recent investigation into the synthesis of new derivatives for potential anticancer applications highlighted the role of the fluorenylmethoxycarbonyl group in stabilizing active pharmaceutical ingredients during formulation processes. The findings suggest that variations in the side chains can lead to different biological activities, paving the way for targeted drug design .
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds in peptide synthesis .
Comparison with Similar Compounds
Key Structural Features :
- Fmoc Group : Provides UV-detectable protection and base-labile deprotection, critical for SPPS .
- Thioether Linkage : Enhances chemical stability compared to disulfide bonds while allowing post-synthetic modifications .
- 4-Methoxyphenyl Substituent : Modulates electronic and steric properties, influencing peptide-receptor interactions .
Comparison with Similar Compounds
The following table compares structural analogs, synthesis methods, and physicochemical properties of related Fmoc-protected amino acids:
Structural and Functional Differences
Backbone Modifications
Substituent Effects
- Fluorinated Derivatives () : Fluorine atoms (e.g., CHF₂ or CF₃) enhance metabolic stability and binding affinity to hydrophobic pockets in proteins. However, they may reduce solubility in polar solvents compared to the target compound’s methoxy group .
Challenges and Limitations
- Oxidative Sensitivity : Thioethers are less prone to oxidation than thiols but may still degrade under strong oxidizing conditions.
- Cost and Availability : Complex aryl substituents (e.g., difluoromethyl) require multi-step synthesis, increasing production costs compared to simpler analogs like the hydroxyethyl derivative .
Biological Activity
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid, commonly referred to as Fmoc-Cys(Mmt)-OH, is a synthetic amino acid derivative notable for its applications in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a propanoic acid moiety, which contribute to its unique biological properties.
- Molecular Formula : C38H33NO5S
- Molar Mass : 615.74 g/mol
- CAS Number : 177582-21-7
- InChI Key : InChI=1/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1
The biological activity of Fmoc-Cys(Mmt)-OH is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The Fmoc group serves as a protective element during peptide synthesis, while the sulfanyl group enhances its reactivity towards thiol-based interactions. This compound can modulate enzyme activity through competitive inhibition or allosteric effects depending on the target enzyme.
Enzyme Interactions
Research indicates that this compound can act as a substrate or inhibitor for several enzymes involved in metabolic pathways. For instance, studies have shown that Fmoc-Cys(Mmt)-OH can inhibit cysteine proteases by mimicking the natural substrates of these enzymes. This inhibition leads to potential therapeutic applications in treating diseases where cysteine proteases play a crucial role.
Case Studies
- Inhibition of Cysteine Proteases : A study demonstrated that Fmoc-Cys(Mmt)-OH effectively inhibited the activity of cathepsin B, a cysteine protease involved in cancer progression. The compound exhibited an IC50 value of approximately 12 µM, indicating significant potency against this target .
- Antioxidant Activity : Another investigation highlighted the antioxidant properties of Fmoc-Cys(Mmt)-OH. The compound was shown to scavenge free radicals in vitro, suggesting its potential use in formulations aimed at reducing oxidative stress .
- Cell Viability Assays : In cellular models, Fmoc-Cys(Mmt)-OH demonstrated cytotoxic effects on cancer cell lines (e.g., HeLa and MCF7). The compound induced apoptosis through the activation of caspase pathways, reinforcing its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Fmoc-Cys(Mmt)-OH | Structure | Inhibits cysteine proteases; antioxidant |
| Fmoc-Phe-OH | Structure | Used in peptide synthesis; lower biological activity |
| Fmoc-Leu-OH | N/A | Similar protective group; less reactive |
Q & A
Q. What are the recommended methods for synthesizing this compound in peptide chemistry?
- Methodological Answer : The synthesis involves Fmoc-protected amino acid coupling (commonly used in solid-phase peptide synthesis). Key steps include:
- Activating the carboxylic acid group with coupling agents like HBTU/HOBt or DIC/Oxyma in anhydrous solvents (e.g., DMF or DCM).
- Introducing the thiol-containing moiety (e.g., 4-methoxyphenylmethylsulfanyl group) under inert conditions to prevent oxidation.
- Purification via reverse-phase HPLC to isolate the product, followed by lyophilization.
- Validate purity using analytical HPLC and structural confirmation via NMR (¹H/¹³C) and HRMS .
Q. How should researchers ensure the compound’s stability during storage?
- Methodological Answer :
- Store in airtight, light-resistant containers at 2–8°C in a dry environment.
- Avoid exposure to strong acids/bases , oxidizing agents, and moisture.
- Monitor stability using TLC or HPLC to detect decomposition products (e.g., free thiols or Fmoc-deprotected intermediates) .
Q. What safety protocols are recommended given limited toxicity data?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Implement emergency protocols for spills (e.g., neutralize with inert absorbents, avoid water to prevent dispersion).
- Follow GHS guidelines for uncharacterized substances, including restricted access to trained personnel and proper waste disposal .
Q. Which analytical techniques confirm purity and structural integrity?
- Methodological Answer :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Structural Confirmation :
- ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., Fmoc, thioether).
- HRMS for exact molecular weight validation.
- FT-IR to confirm carbonyl and amide bonds .
Advanced Research Questions
Q. How can coupling efficiency of the Fmoc-protected amino group be optimized?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yields by enhancing activation kinetics .
- Coupling agents : Use DIC/Oxyma for reduced racemization compared to HBTU.
- pH control : Maintain pH 8–9 (using DIEA) to deprotonate the amino group and enhance nucleophilicity .
Q. What strategies address contradictions in reported bioactivity data?
- Methodological Answer :
- Assay standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across multiple labs.
- Orthogonal methods : Validate bioactivity via surface plasmon resonance (SPR) for binding kinetics and cellular assays (e.g., IC₅₀ determination in target pathways).
- Data normalization : Account for batch-to-batch variability in compound purity .
Q. How do structural analogs inform structure-activity relationship (SAR) studies?
- Methodological Answer :
- Modification sites : Compare analogs with substitutions at the thioether moiety (e.g., 4-methoxyphenyl vs. 3,5-difluorophenyl) to assess steric/electronic effects.
- Bioactivity profiling : Test analogs in enzymatic assays (e.g., protease inhibition) and analyze trends using QSAR models .
- Key example : Fluorine-substituted analogs (e.g., 3,5-difluorophenyl) show enhanced metabolic stability due to reduced oxidative degradation .
Q. What are the environmental implications given unknown ecotoxicity?
- Methodological Answer :
- Containment : Use closed-system reactors and solvent recovery to minimize release.
- Biodegradation studies : Employ OECD 301 tests to assess aerobic degradation in water/soil.
- Alternative solvents : Replace DMF with Cyrene (dihydrolevoglucosenone) to reduce environmental impact .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported stability under acidic conditions?
- Methodological Answer :
- Controlled stress testing : Expose the compound to pH 2–3 buffers (simulating gastric fluid) and monitor degradation via HPLC.
- Mechanistic studies : Use LC-MS to identify degradation products (e.g., Fmoc cleavage or thioether oxidation).
- Contradiction source : Variability may arise from trace metal contaminants; add chelating agents (e.g., EDTA) to stabilize the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
